

# 2-Chloro-2-(3-chloro-phenyl)-ethanol NMR analysis

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## Compound of Interest

Compound Name: *2-Chloro-2-(3-chloro-phenyl)-ethanol*

CAS No.: 886365-85-1

Cat. No.: B1359259

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This guide outlines the comprehensive NMR structural elucidation of 2-Chloro-2-(3-chlorophenyl)ethanol, a specific chiral chlorohydrin intermediate often encountered in the synthesis of adrenergic receptor modulators and other pharmacophores.

Unlike standard achiral alcohols, this molecule presents a chiral center at the benzylic position (C2), creating a complex ABX spin system for the adjacent methylene protons. This guide addresses the specific challenge of distinguishing this molecule from its regioisomer (1-(3-chlorophenyl)-2-chloroethanol) and quantifying diastereotopic effects.

## PART 1: STRUCTURAL LOGIC & SPIN SYSTEM DEFINITION

Before acquisition, we must define the expected magnetic environment. The molecule consists of a 3-chlorophenyl ring attached to a chloro-substituted ethyl chain.

### 1.1 The Spin System[1]

- Aromatic Region (Ar-H): The 3-chloro substitution breaks the symmetry of the benzene ring, creating four distinct proton environments.
- Aliphatic Region (ABX System):

- (Benzylic): The proton on C2 is chiral. It couples to both protons on C1.[1]
- (Methylene): The protons on C1 ( ) are diastereotopic due to the adjacent chiral center.[2] They are magnetically non-equivalent.[1] They will not appear as a simple doublet but as a pair of doublet of doublets (dd) with geminal coupling ( ) and vicinal coupling ( ).

## 1.2 The Regioisomer Challenge

A critical quality attribute (CQA) in drug development is confirming the position of the chlorine. [1]

- Target (Benzylic Chloride):
- Common Impurity (Benzylic Alcohol):  
(Often the major product of styrene chlorohydrin synthesis).

Differentiation Strategy: The benzylic proton attached to a Chlorine ( ) typically resonates downfield (~5.0 ppm) compared to a benzylic proton attached to an Oxygen ( , ~4.7 ppm), though solvent effects can compress this. HSQC is the definitive confirmation.[1]

## PART 2: EXPERIMENTAL PROTOCOL (Self-Validating)

### 2.1 Sample Preparation

To ensure reproducibility and spectral clarity, follow this strict preparation protocol.

- Solvent Selection:
  - Primary:

(99.8% D) + 0.03% TMS.[1] Good for resolution.

- Secondary (Validation):

. Why? In

, the hydroxyl proton (

) often exchanges and appears broad or disappears. In

, the exchange is slowed, revealing the

coupling (triplet), confirming the primary alcohol structure (

).

- Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can cause viscosity broadening; low concentrations lose the satellite peaks needed for

satellite analysis.

- The

Shake (In-Tube Validation):

- Acquire the standard  $^1\text{H}$  spectrum.[1]

- Add 1 drop of

to the NMR tube and shake.[1]

- Result: The broad singlet at  $\sim 2.0\text{--}4.0$  ppm (OH) must disappear. If a peak remains in that region, it is an impurity (likely water or non-exchangeable proton).

## 2.2 Acquisition Parameters (High-Resolution)

- Pulse Sequence:zg30 ( $30^\circ$  pulse angle) to allow faster relaxation.
- Transients (Scans): Minimum 16 ( $^1\text{H}$ ), 1024 ( $^{13}\text{C}$ ).
- Spectral Width: 12 ppm ( $^1\text{H}$ ) to catch downfield acidic protons; 220 ppm ( $^{13}\text{C}$ ) for carbonyl impurities.

- Relaxation Delay (D1): Set to

(approx 5s) for quantitative integration.

## **PART 3: SPECTRAL ANALYSIS & ASSIGNMENT**

### **3.1**

**H NMR Assignment (400 MHz,**

**)**

Position	Type	(ppm)	Multiplicity	(Hz)	Interpretation
Ar-H2	Aromatic	7.40	Singlet (t)	~1.8	Isolated between Cl and alkyl group.
Ar-H4/H6	Aromatic	7.25 - 7.35	Multiplet	-	Overlapping signals, typical of meta-sub.
Ar-H5	Aromatic	7.20	Triplet (t)	~7.8	Pseudo-triplet due to ortho couplings.
C2-H ( )	Benzylic	4.95 - 5.10	dd		Deshielded by Ar and Cl.
C1-H ( )	Methylene	3.95 - 4.05	dd		Diastereotopic proton A.
C1-H ( )	Methylene	3.80 - 3.90	dd		Diastereotopic proton B.
OH	Hydroxyl	2.0 - 3.0	Broad s	-	Exchangeable (verify with ).

“

Note on Diastereotopicity: The C1 protons (

and

) exhibit the Roof Effect, where the inner lines of the doublets are more intense, indicating strong geminal coupling (

).

## 3.2

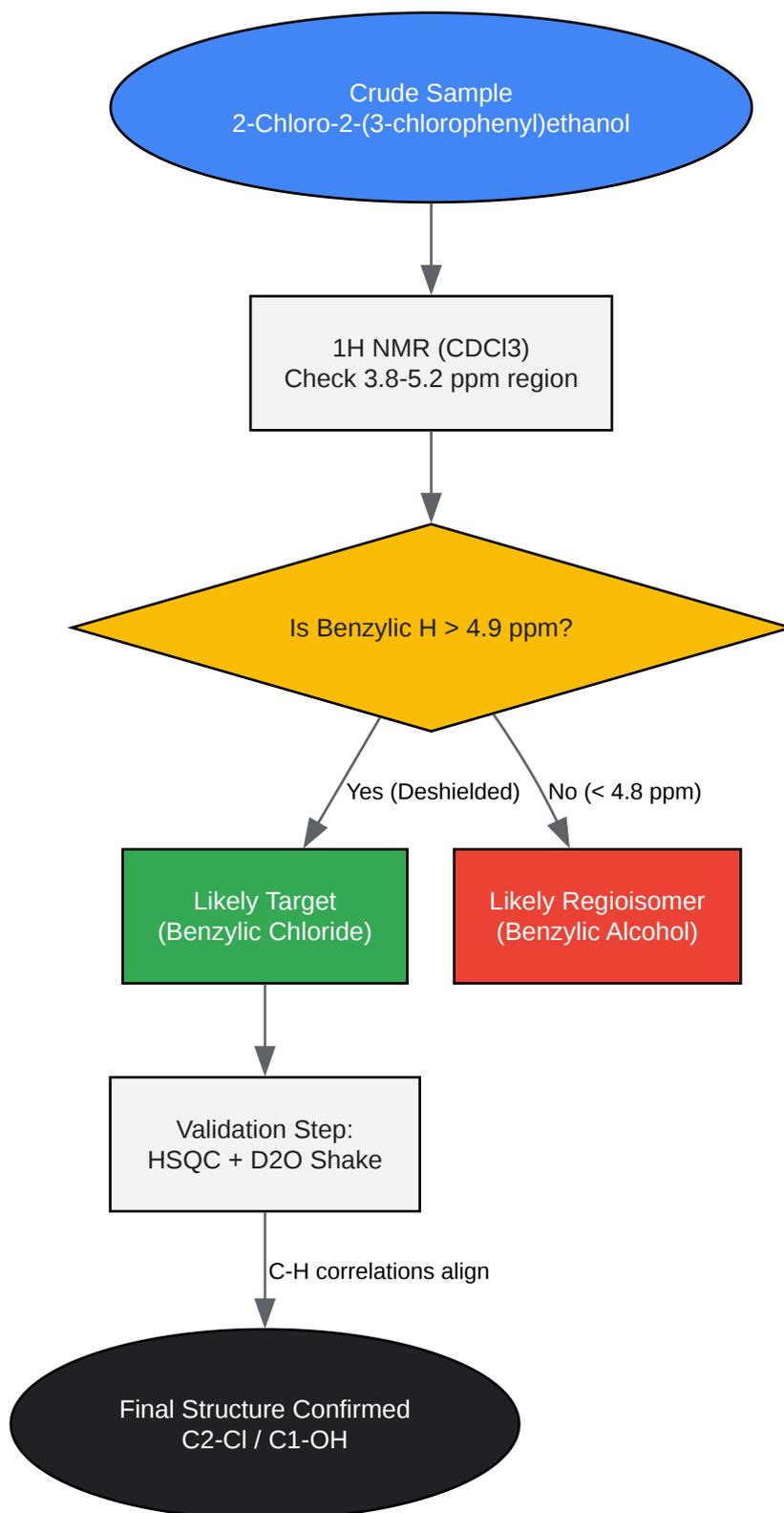
### C NMR Assignment

Carbon	Type	(ppm)	Characteristic
C-Cl (Benzylic)	CH	63.0 - 66.0	Upfield of C-O, but deshielded by Ring.
C-OH (Primary)		65.0 - 68.0	Typical primary alcohol range.
Ar-C-Cl	Quaternary	~134.5	Carbon bearing the ring Chlorine.
Ar-C-Ipso	Quaternary	~140.0	Carbon attached to the ethyl chain.
Ar-CH	Methine	125 - 130	Remaining aromatic carbons.

## PART 4: VISUALIZATION OF ANALYTICAL WORKFLOW

### 4.1 Structural Elucidation Decision Tree

This diagram illustrates the logic flow for confirming the structure and ruling out the regioisomer.



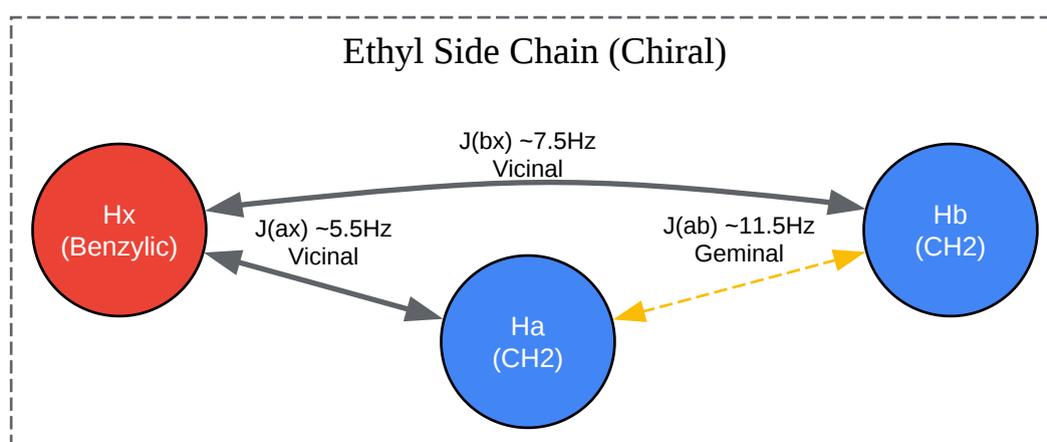
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Caption: Decision tree for distinguishing the target benzylic chloride from its alcohol regioisomer.

## 4.2 The ABX Spin System Logic

Visualizing the coupling constants (

) is essential for interpreting the multiplet patterns of the ethyl chain.[1]



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Caption: Coupling network of the ABX system. H<sub>x</sub> (chiral center) couples unequally to diastereotopic H<sub>a</sub> and H<sub>b</sub>.

## PART 5: REFERENCES & AUTHORITATIVE SOURCES

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for ABX systems and substituent effects).
- National Institute of Standards and Technology (NIST). Mass Spectrum and Retention Data for 2,2-Bis(p-chlorophenyl)ethanol. [Link](#) (Analogous chlorophenyl ethanol data for baseline shifts).

- ChemicalBook.3-Chlorostyrene NMR Spectrum. [Link](#) (Source for 3-chlorophenyl aromatic ring splitting patterns).
- Reich, H. J. Structure Determination Using Spectroscopic Methods: <sup>1</sup>H NMR Chemical Shifts. University of Wisconsin-Madison. [Link](#) (Authoritative data on electronegativity effects of Cl vs OH).
- BenchChem. Synthesis and Properties of 2-(4-Chlorophenyl)ethanol. [Link](#) (Comparative data for the regioisomer/analog).

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## Sources

- [1. Alcohols | OpenOChem Learn \[learn.openochem.org\]](#)
- [2. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
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